[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride
Overview
Description
“[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 855271-47-5 . It has a molecular weight of 235.73 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (3-(ethylsulfonyl)phenyl)methanamine hydrochloride . The InChI code is 1S/C9H13NO2S.ClH/c1-2-13(11,12)9-5-3-4-8(6-9)7-10;/h3-6H,2,7,10H2,1H3;1H .Physical And Chemical Properties Analysis
“[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride” is a powder . It has a melting point of 155-156 degrees Celsius . The compound is stored at room temperature .Scientific Research Applications
Catalysis and Synthesis
"[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride" and its derivatives have been explored in various catalytic processes and synthetic applications. For instance, Roffe et al. (2016) described the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which underwent C–H bond activation to afford pincer complexes characterized in the solid state. These palladacycles showed good activity and selectivity in catalytic applications, where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).
Molecular Structure and Reactivity
Akerman et al. (2014) investigated the complementary hydrogen bonding of bidentate pyrrolide-imine Schiff base ligands through X-ray crystallographic and density functional theory (DFT) studies. These compounds were synthesized via solid-state reactions, which proved to be a rapid and high-yielding synthetic method. The study provided insights into the self-recognition mechanisms through hydrogen bonding, mainly dependent on favorable electrostatic interactions (Akerman & Chiazzari, 2014).
Photocytotoxicity and Cellular Imaging
Basu et al. (2014) synthesized iron(III) complexes with certain ligands showing unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis and generating reactive oxygen species. These complexes were also capable of interacting favorably with DNA, showcasing their potential in therapeutic applications and cellular imaging (Basu et al., 2014).
Antimicrobial Properties
Visagaperumal et al. (2010) explored the antimicrobial properties of certain derivatives of "[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride." These compounds exhibited variable degrees of antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Visagaperumal et al., 2010).
Advanced Material Synthesis
In the field of materials science, "[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride" derivatives have been utilized in the synthesis of advanced materials. For example, Zhou et al. (2019) conducted a mechanistic study on the reaction of diphenylamine and diethyl 2-phenylmalonate using density functional theory, which could provide valuable insights into the synthesis of novel materials (Zhou & Li, 2019).
Safety and Hazards
Mechanism of Action
Result of Action
The molecular and cellular effects of [3-(Ethanesulfonyl)phenyl]methanamine hydrochloride’s action are currently unknown
Action Environment
The action, efficacy, and stability of [3-(Ethanesulfonyl)phenyl]methanamine hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and the specific biological context within which the compound is acting .
properties
IUPAC Name |
(3-ethylsulfonylphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-2-13(11,12)9-5-3-4-8(6-9)7-10;/h3-6H,2,7,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOEQVZSBPVDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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